

Tivozanib quality of life outcomes patient-reported measures

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Compound Focus: Tivozanib

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Patient-Reported Outcomes (PROs) from the TiNivo-2 Trial

The following table consolidates the PRO data from the TiNivo-2 study, which evaluated patients with advanced RCC whose disease had progressed after prior immune checkpoint inhibitor (ICI) therapy [1] [2] [3].

Metric	Tivozanib Monotherapy	Tivozanib + Nivolumab	Key Findings & Comparison
PRO Instrument (Generic)	EORTC QLQ-C30 & FKSI-DRS [1] [2]	EORTC QLQ-C30 & FKSI-DRS [1] [2]	No significant difference in QOL between treatment arms [1] [2] [3].
PRO Instrument (Symptoms)	FKSI-DRS (9-item) [4]	FKSI-DRS (9-item) [4]	Monotherapy maintained symptom control comparable to the combination [1] [4].
Mean Score Change (Baseline to 24 weeks)	Stable [1] [2] [4]	Stable [1] [2] [4]	Both arms preserved mean QOL scores from baseline through 24 weeks of treatment [1] [4].

Metric	Tivozanib Monotherapy	Tivozanib + Nivolumab	Key Findings & Comparison
Patients with Improved QOL	22.9% (FKSI-DRS) [2]	28.2% (FKSI-DRS) [2]	Numerically similar proportion of patients reported improvement [2].
Patients with Stable QOL	53.5% (FKSI-DRS) [2]	47.2% (FKSI-DRS) [2]	A majority of patients in both arms experienced stable QOL [2].
Patients with Deteriorated QOL	23.6% (FKSI-DRS) [2]	24.6% (FKSI-DRS) [2]	A comparable minority experienced a decline in QOL [2].
Impact of Treatment Line (2L vs 3L)	Better outcomes in 2L setting [1] [4]	Information not detailed in sources	With monotherapy, a greater proportion of 2L patients had improved QOL vs. 3L patients (27.5% vs 15.1% on FKSI-DRS) [1].

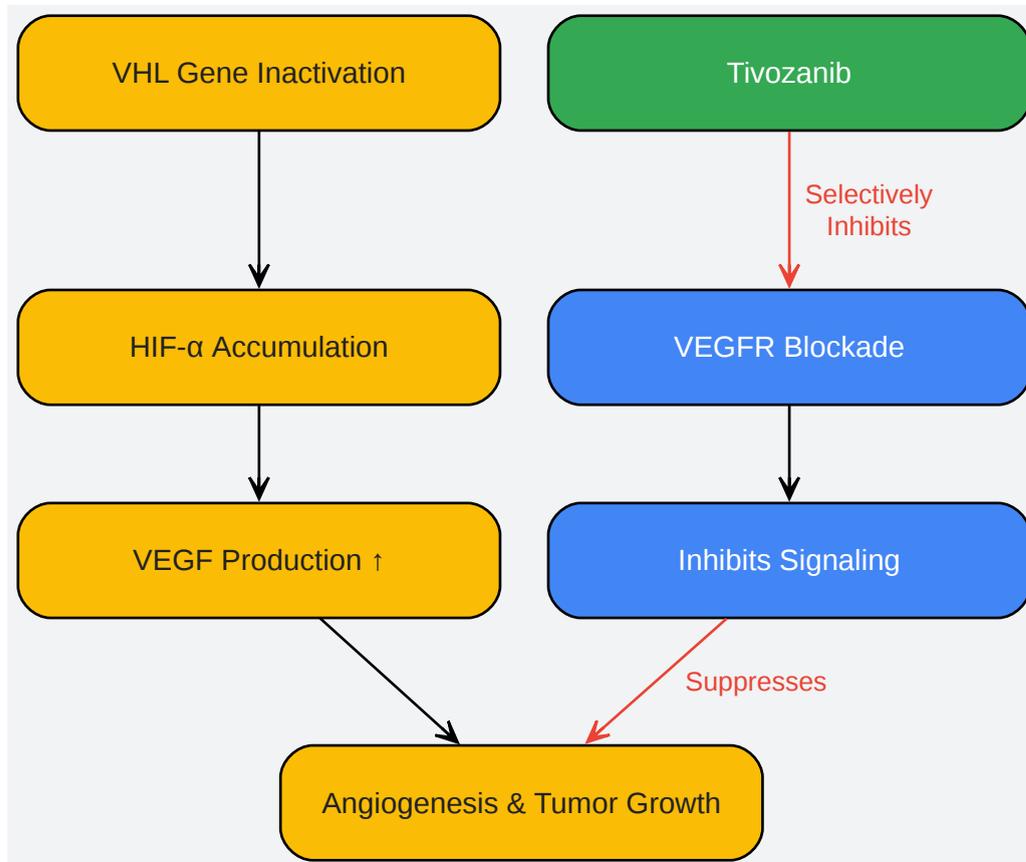
Experimental Protocols and Methodologies

For your reference, here are the detailed methodologies used to generate the PRO data in the TiNivo-2 trial [1] [2] [4]:

- **Study Design:** Phase 3, randomized, controlled trial (NCT04987203).
- **Patient Population:** Adults with advanced or metastatic clear cell RCC who had disease progression after at least one prior ICI-based therapy. Patients had to have an ECOG performance status of 0 or 1 [4].
- **Interventions:**
 - **Combination Arm: Tivozanib** 0.89 mg orally daily (3 weeks on/1 week off) plus Nivolumab intravenous infusion on specified days of each cycle [4].
 - **Monotherapy Arm: Tivozanib** 1.34 mg orally daily (3 weeks on/1 week off) [4].
- **PRO Assessment Schedule:** Questionnaires (FKSI-DRS and EORTC QLQ-C30) were administered at baseline, on day 1 of every treatment cycle, and at the end of treatment [1] [2]. The analysis included patients with a baseline and at least one follow-up assessment.
- **Data Analysis:** Descriptive statistics were used to show the number and percentage of patients whose QOL was classified as improved, stable, or deteriorated. PRO completion rates were high, exceeding 90% at baseline and remaining above 50% at 24 weeks [2] [4].

Tivozanib's Mechanism of Action

To contextualize its safety and QOL profile, **Tivozanib** is a potent and **selective inhibitor of vascular endothelial growth factor receptor (VEGFR) kinase** [5]. Its high selectivity is thought to contribute to its manageable side-effect profile. The diagram below illustrates its primary mechanism of action.



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Key Interpretation for Professionals

- **Monotherapy as a Viable Option:** The PRO data from TiNivo-2 demonstrate that **Tivozanib** monotherapy **preserves quality of life** in the post-ICI setting. Given that the combination with Nivolumab did not show superior efficacy [1], these QOL findings support **Tivozanib** monotherapy as a valid treatment option, particularly for patients where maintaining quality of life is a primary concern [2].
- **Consider Earlier Use:** The trend toward better QOL outcomes when **Tivozanib** is used in the second-line (as opposed to third-line) setting suggests that **earlier intervention may yield greater**

patient benefit [1] [4]. This can inform sequencing strategies in clinical practice.

- **Safety and Tolerability Profile:** The ability to maintain QOL is consistent with **Tivozanib**'s known safety profile. Common adverse events include fatigue, diarrhea, nausea, hypertension, decreased appetite, and dysphonia [6]. Its selective targeting may result in fewer off-target side effects, which is a key consideration when comparing it to other TKIs [5].

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